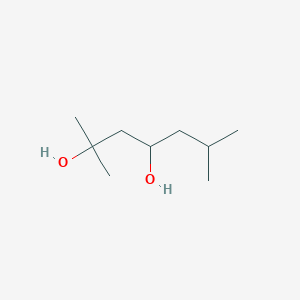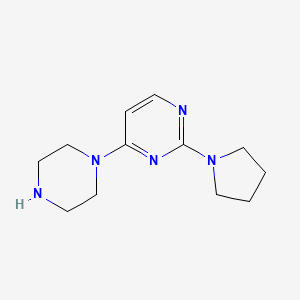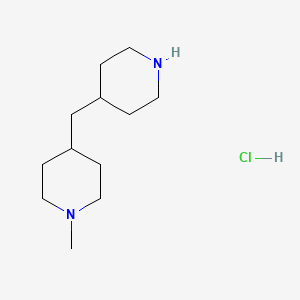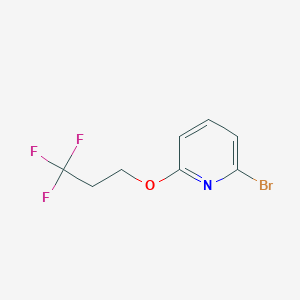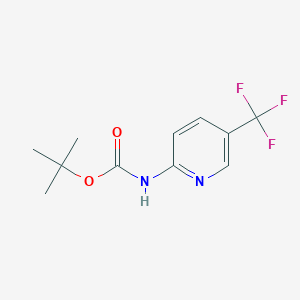
(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
“(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound . It is also known as "tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate" . This compound is part of a class of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of “(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is C12H14F3N3O2 . The exact mass is 289.10400 .Aplicaciones Científicas De Investigación
-
Environmental Science and Pollution Research
- Summary: Researchers have used magnetite nanoparticles modified with hydrophobic amides for oil spill remediation .
- Method: The nanoparticles were prepared and applied to the oil spill. The efficiency of the nanoparticles for oil spill remediation was investigated using different weights and at various contact times .
- Results: The data indicated that the efficiency of oil spill remediation increased with increased nanoparticle weights. The optimum time to achieve the highest efficiency is 8 min .
-
- Summary: Researchers have developed a voltage-based spin-control technique for antiferromagnetic chromium oxide (Cr2O3) thin films .
- Method: The group focused on the electromagnetic effect, which is caused by the movement of magnetic ions within a crystal due to voltage .
- Results: The group has succeeded in increasing the spin-control efficiency to more than 50 times higher than conventional ferromagnetic materials .
-
- Summary: Researchers are solving challenging computational problems in quantum physics using a new method called wavefunction matching .
- Method: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
- Results: The results of this research are not specified in the source .
-
Environmental Science and Pollution Research
- Summary: Nanomaterials derived from Metal–Organic Frameworks (MOFs) have been used for pollutants removal .
- Method: MOFs, constructed with metal ions or clusters and organic ligands, have adjustable channel structure, abundant unsaturated metal sites and modifiable ligands . These properties make them suitable for pollutant removal .
- Results: The application of these nanomaterials for pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions, has been demonstrated with typical reports .
-
- Summary: A research group has created an ‘optical conveyor belt’ that can move polaritons – a type of light-matter hybrid particle – in semiconductor-based microcavities .
- Method: The group used the interference between two lasers to create a dynamic potential energy landscape for a coherent, laser-like state of polaritons known as a polariton condensate .
- Results: This work could lead to the development of new devices with applications in areas such as quantum metrology and quantum information .
-
- Summary: FRIB researchers are part of an international research team solving challenging computational problems in quantum physics using a new method called wavefunction matching .
- Method: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
- Results: The results of this research are not specified in the source .
-
- Summary: CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) is a family of DNA sequences found in the genomes of prokaryotic organisms such as bacteria and archaea . It is used to detect and destroy DNA from similar bacteriophages during subsequent infections .
- Method: Cas9 enzymes together with CRISPR sequences form the basis of a technology known as CRISPR-Cas9 that can be used to edit genes within organisms .
- Results: This editing process has a wide variety of applications including basic biological research, development of biotechnological products, and treatment of diseases .
-
- Summary: There is a debate about the ethical implications of using human embryos in stem cell research, which can be influenced by cultural, moral, and social values .
- Method: This paper argues for an adaptable framework to accommodate diverse cultural and religious perspectives .
- Results: By using an adaptive ethics model, research protections can reflect various populations and foster growth in stem cell research possibilities .
-
- Summary: Poly(butylene succinate) (PBS) exhibits many advantages, such as renewability, biodegradability, and impressive thermal and mechanical properties .
- Method: To address its limitations, vitrimeric network was introduced to synthesize PBS vitrimers (PBSVs) based on dynamic imine bonds through melt polymerization of hydroxyl .
- Results: The results of this research are not specified in the source .
Propiedades
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-5-4-7(6-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFRQJYBBSSUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



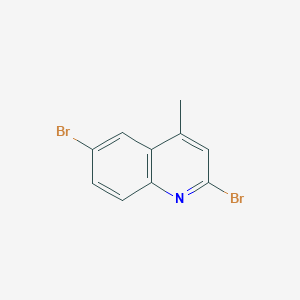
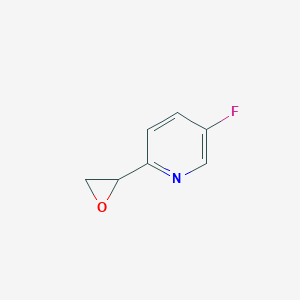
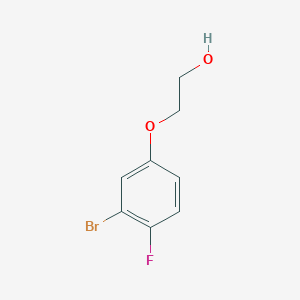
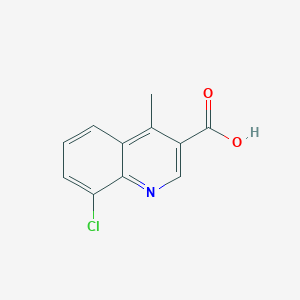
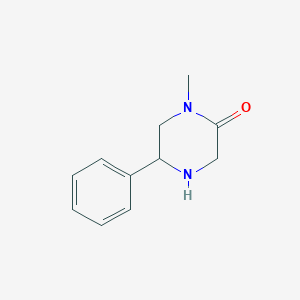
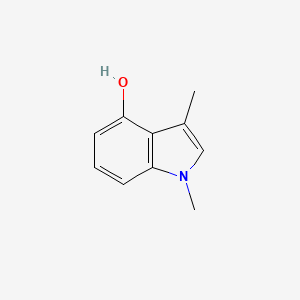
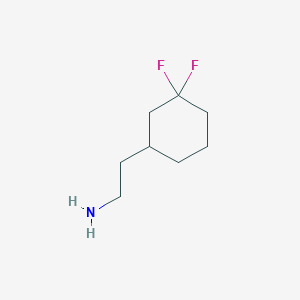
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
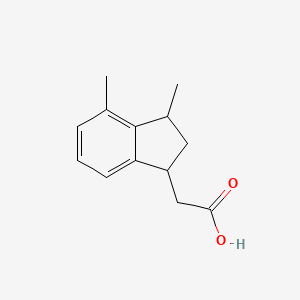
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
